2-(4-Bromophenyl)piperazine
Overview
Description
2-(4-Bromophenyl)piperazine is an organic compound with the molecular formula C10H13BrN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-bromophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
2-(4-Bromophenyl)piperazine is an organic compound that is often used as a pharmaceutical intermediate . It is widely used in the synthesis of various drugs, such as antipsychotic and antidepressant drugs . .
Mode of Action
It is known that piperazine, a common structural motif in this compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine, a common structural motif in this compound, is known to be involved in a variety of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Pharmacokinetics
It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine, a common structural motif in this compound, can have a variety of biological effects, depending on the specific drug in which it is incorporated .
Action Environment
It is known that the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, piperazine-containing inhibitors have been reported to target microbial β-glucuronidases, enzymes that play critical roles in human homeostasis, disease progression, and pharmacological efficacy through diverse metabolic pathways
Cellular Effects
Piperazine derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperazine is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that piperazine derivatives are generally well-tolerated in animals
Metabolic Pathways
It is known that piperazine-containing inhibitors can target microbial β-glucuronidases, enzymes that reverse host phase 2 metabolism . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)piperazine typically involves the reaction of piperazine with 4-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles like amines.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: N-oxides of this compound.
Reduction: 2-Phenylpiperazine.
Scientific Research Applications
2-(4-Bromophenyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperazine: Similar structure but with different substitution pattern.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro and fluoro group instead of bromine.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of bromine.
Uniqueness: 2-(4-Bromophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFFOCOSVMOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618684 | |
Record name | 2-(4-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105242-07-7 | |
Record name | 2-(4-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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